molecular formula C25H19ClN4 B13768398 2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride CAS No. 21520-86-5

2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride

Cat. No.: B13768398
CAS No.: 21520-86-5
M. Wt: 410.9 g/mol
InChI Key: WQRUUHQSMBWGME-UHFFFAOYSA-M
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Description

2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride is a chemical compound with the molecular formula C25H19ClN4. It is a tetrazolium salt, which is commonly used in biochemical experiments as a redox indicator. The compound is known for its ability to undergo reduction to form colored formazans, making it useful in various assays to indicate cellular respiration and metabolic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride typically involves the reaction of tetrazole derivatives with appropriate phenyl compounds. One common method involves the reaction of 2,5-diphenyltetrazole with p-diphenylbenzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride involves its reduction to form colored formazans. This reduction is catalyzed by dehydrogenase enzymes present in metabolically active cells. The formazan product is insoluble and precipitates out, allowing for easy visualization and quantification of cellular activity. The molecular targets include various dehydrogenase enzymes involved in cellular respiration .

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Triphenyl-2H-tetrazolium chloride: Another tetrazolium salt used as a redox indicator.

    3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Commonly used in cell viability assays.

    5-Cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC): Used in viability assays for eukaryotic cells and bacteria.

Uniqueness

2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride is unique due to its specific structure, which allows for the formation of highly colored formazans. This makes it particularly useful in assays where visual detection of metabolic activity is required. Its ability to form stable and easily detectable formazans sets it apart from other tetrazolium salts .

Properties

CAS No.

21520-86-5

Molecular Formula

C25H19ClN4

Molecular Weight

410.9 g/mol

IUPAC Name

2,5-diphenyl-3-(4-phenylphenyl)tetrazol-3-ium;chloride

InChI

InChI=1S/C25H19N4.ClH/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)29-27-25(22-12-6-2-7-13-22)26-28(29)23-14-8-3-9-15-23;/h1-19H;1H/q+1;/p-1

InChI Key

WQRUUHQSMBWGME-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[N+]3=NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]

Origin of Product

United States

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